molecular formula C7H7ClFN3 B14039377 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl

6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl

Cat. No.: B14039377
M. Wt: 187.60 g/mol
InChI Key: CCVGGNSXBPFXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. . The presence of a fluorine atom in its structure enhances its biological activity and stability, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate, followed by cyclization using a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride, which can be further explored for their biological activities .

Scientific Research Applications

6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis .

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6FN3.ClH/c8-6-2-1-4-5(9)3-10-7(4)11-6;/h1-3H,9H2,(H,10,11);1H

InChI Key

CCVGGNSXBPFXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)N)F.Cl

Origin of Product

United States

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